![molecular formula C16H18N6OS2 B2545354 1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide CAS No. 1286703-81-8](/img/structure/B2545354.png)
1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide
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Description
1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS2 and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications
Luminescent Materials
The compound has been used as a luminescent material in organic light-emitting diodes (OLEDs). It has shown strong emission and low turn-on voltage (3.9-4.8 V). The performance of the OLEDs based on this compound was superior to that of the ligand .
Thermal and Electrochemical Stability
The compound has been characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis, demonstrating good thermal and electrochemical stability .
Pesticidal Agents
A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have been synthesized and evaluated as pesticidal agents. Most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Industrial Applications
These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Anti-tubercular Compounds
Recent synthetic developments of benzothiazole based anti-tubercular compounds have been highlighted. The newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include the compound , have been studied as optical materials .
Biological Potential
The compound and its iminotautomers have been studied for their biological potential .
Structural Studies
A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides. The study included single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-21-10-18-20-16(21)24-7-6-17-14(23)11-8-22(9-11)15-19-12-4-2-3-5-13(12)25-15/h2-5,10-11H,6-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIXXVANCQVIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide |
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